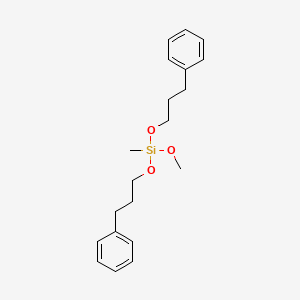

Methoxymethylbis(3-phenylpropoxy)silane

CAS No.: 83929-22-0

Cat. No.: VC16968624

Molecular Formula: C20H28O3Si

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83929-22-0 |

|---|---|

| Molecular Formula | C20H28O3Si |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | methoxy-methyl-bis(3-phenylpropoxy)silane |

| Standard InChI | InChI=1S/C20H28O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3 |

| Standard InChI Key | PRJDWFRZNBSGCD-UHFFFAOYSA-N |

| Canonical SMILES | CO[Si](C)(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2 |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Methoxymethylbis(3-phenylpropoxy)silane features a central silicon atom bonded to three distinct groups:

-

A methoxymethyl group (-)

-

Two 3-phenylpropoxy groups ()

This configuration creates a hybrid organosilicon framework that balances hydrophobic aromatic components with hydrolytically reactive alkoxy linkages. The silicon center adopts a tetrahedral geometry, as evidenced by its SMILES representation: [Si](OCCCC1=CC=CC=C1)(OCCCC2=CC=CC=C2)COC .

Spectroscopic and Computational Data

The InChIKey DSMADYKUPWBSNF-UHFFFAOYSA-N provides a unique identifier for computational modeling, while the EINECS number 281-317-3 facilitates regulatory tracking. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 343.52 g/mol | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

The absence of experimental data on phase transitions underscores the need for further characterization.

Reactivity and Functional Behavior

Hydrolytic Stability

The methoxymethyl group exhibits moderate hydrolytic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy). In aqueous environments, gradual cleavage of the Si-O bonds may occur, releasing 3-phenylpropanol and forming silanol intermediates . This property is critical for applications requiring controlled reactivity, such as in situ polymerization or surface functionalization.

Thermal Behavior

Thermogravimetric analysis (TGA) data is unavailable, but the presence of aromatic rings suggests enhanced thermal stability compared to aliphatic analogues. Decomposition likely initiates at the methoxymethyl group, followed by fragmentation of the propoxy linkages.

Comparative Analysis with Related Organosilicon Compounds

The structural uniqueness of methoxymethylbis(3-phenylpropoxy)silane becomes apparent when contrasted with common silane derivatives:

| Compound Name | Key Differences | Applications |

|---|---|---|

| Trimethoxy(3-phenylpropyl)silane | Three methoxy groups; higher hydrolysis rate | Adhesion promotion |

| Bis(trimethoxysilyl)ethane | Dual silane centers; crosslinking capability | Polymer modification |

Methoxymethylbis(3-phenylpropoxy)silane’s mixed functionality enables dual roles: the methoxymethyl group moderates reactivity, while the phenylpropoxy moieties enhance compatibility with aromatic polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume